molecular formula C20H32BFN2O3 B2442874 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 1454682-74-6

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B2442874
CAS RN: 1454682-74-6
M. Wt: 378.3
InChI Key: BFNHXYBUOCXLSH-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H32BFN2O3 and its molecular weight is 378.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis: Compounds related to 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been synthesized, with their structures confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic and conformational analyses. Density functional theory (DFT) calculations were employed to compare molecular structures with X-ray diffraction values, indicating consistency between the optimized molecular structures and the crystal structures (Huang et al., 2021).

Applications in Fluorescence and Imaging

  • Enhanced Brightness Emission-Tuned Nanoparticles: Heterodifunctional polyfluorenes, incorporating structures similar to the target compound, have been used in Suzuki-Miyaura chain growth polymerization for the creation of nanoparticles. These particles exhibited bright fluorescence emission with high quantum yields, which could be tuned to longer wavelengths by energy transfer to dye labels. Such materials hold potential for various applications in imaging and sensing (Fischer et al., 2013).

Biochemical and Medical Research

  • Receptor Tyrosine Kinase Inhibition: Synthesis pathways similar to the target compound have been used in the production of linifanib, a receptor tyrosine kinase inhibitor. Such compounds are crucial in cancer therapy, demonstrating the potential application of the target compound in medicinal chemistry (Song, 2013).
  • Anticancer Agents: Derivatives of diaryl ureas, which are structurally related to the target compound, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. This illustrates the potential role of the target compound in cancer research and therapy (Feng et al., 2020).

properties

IUPAC Name

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BFN2O3/c1-13-11-15(22)16(24-17(25)23-10-9-18(2,3)4)12-14(13)21-26-19(5,6)20(7,8)27-21/h11-12H,9-10H2,1-8H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNHXYBUOCXLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)NC(=O)NCCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Synthesis routes and methods

Procedure details

Treat a solution of prop-1-en-2-yl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (6.67 g, 19.90 mmol) in dioxane (60 mL) with 3,3-dimethylbutan-1-amine (2.42 g, 23.9 mmol) and 1-methylpyrrolidine (0.169 g, 1.99 mmol) and heat at 75° C. overnight. Cool the mixture to RT, collect the solid via filtration and wash with diethyl ether to obtain the title compound (6.62 g, 88% yield over two steps). MS (m/z): 379.2 (M+1).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
0.169 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
88%

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